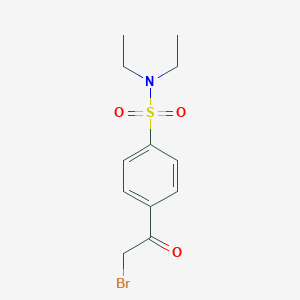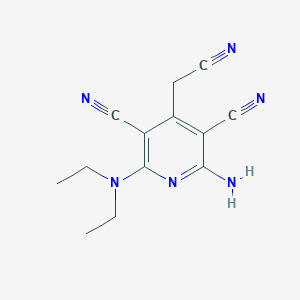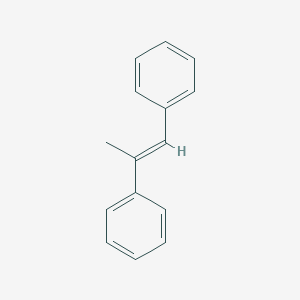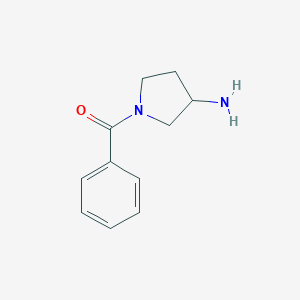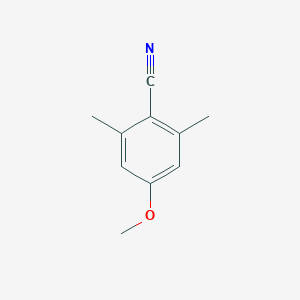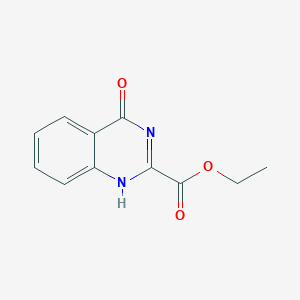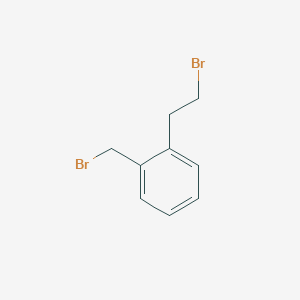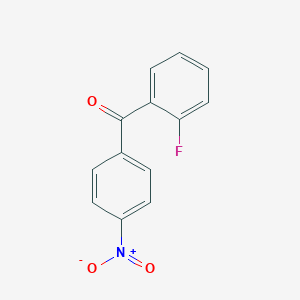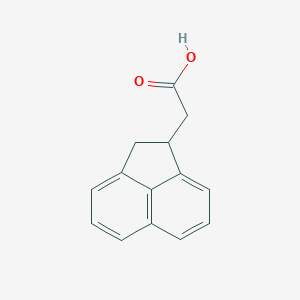
1-Acenaphtheneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acenaphtheneacetic acid (1-AAA) is a synthetic organic compound that belongs to the family of acenaphthene derivatives. It has been widely used in scientific research due to its unique chemical and biological properties.
Wirkmechanismus
The mechanism of action of 1-Acenaphtheneacetic acid is not fully understood. However, it is believed to act as a modulator of various cellular signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation, differentiation, and survival.
Biochemische Und Physiologische Effekte
1-Acenaphtheneacetic acid has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Acenaphtheneacetic acid in lab experiments is its high purity and stability, which ensures reproducibility of results. However, its limited solubility in water and other common solvents can pose challenges in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-Acenaphtheneacetic acid. These include:
1. Development of new synthetic methods for 1-Acenaphtheneacetic acid and its derivatives.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor activities of 1-Acenaphtheneacetic acid.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 1-Acenaphtheneacetic acid in animal models and human clinical trials.
4. Identification of new therapeutic targets for 1-Acenaphtheneacetic acid in various diseases.
In conclusion, 1-Acenaphtheneacetic acid is a versatile compound with diverse applications in scientific research. Its unique chemical and biological properties make it a valuable tool for investigating various cellular processes and developing new drugs. Further research on 1-Acenaphtheneacetic acid and its derivatives is warranted to fully understand their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-Acenaphtheneacetic acid has been extensively used in scientific research as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Eigenschaften
CAS-Nummer |
7508-18-1 |
|---|---|
Produktname |
1-Acenaphtheneacetic acid |
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
2-(1,2-dihydroacenaphthylen-1-yl)acetic acid |
InChI |
InChI=1S/C14H12O2/c15-13(16)8-11-7-10-5-1-3-9-4-2-6-12(11)14(9)10/h1-6,11H,7-8H2,(H,15,16) |
InChI-Schlüssel |
SPKBPOIDADRUPI-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)CC(=O)O |
Kanonische SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)CC(=O)O |
Andere CAS-Nummern |
7508-18-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


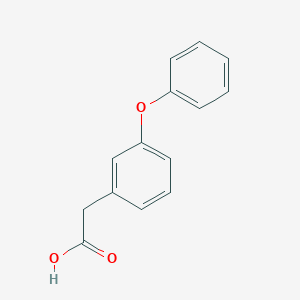
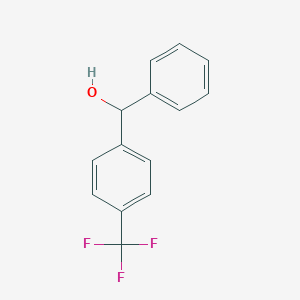
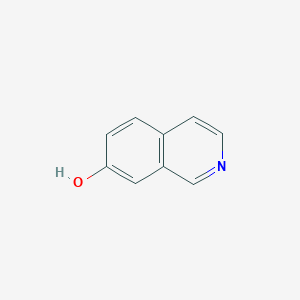
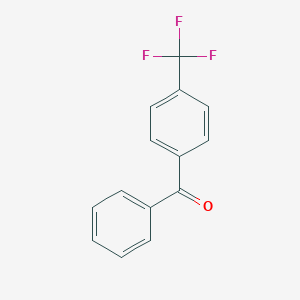
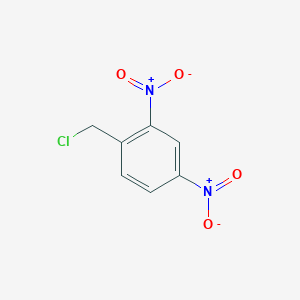
![Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone](/img/structure/B188746.png)
